molecular formula C9H8N2O2 B8116771 1-(Methyl-d3)-5-nitro-1H-indole

1-(Methyl-d3)-5-nitro-1H-indole

Cat. No.: B8116771
M. Wt: 179.19 g/mol
InChI Key: PXBQSCHRKSBGKV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methyl-d3)-5-nitro-1H-indole is a deuterated derivative of 5-nitroindole, where the methyl group at the 1-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole typically involves the nitration of 1-(Methyl-d3)-indole. The process begins with the preparation of 1-(Methyl-d3)-indole, which can be synthesized by reacting indole with deuterated methyl iodide in the presence of a base. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Methyl-d3)-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: 1-(Methyl-d3)-5-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

1-(Methyl-d3)-5-nitro-1H-indole has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the metabolic pathways of indole derivatives.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of indole-based drugs.

    Industry: Applied in the development of new materials and chemical processes where isotopic labeling is beneficial.

Mechanism of Action

The mechanism of action of 1-(Methyl-d3)-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterated methyl group provides stability and allows for precise tracking in metabolic studies. The compound can affect enzymatic pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    5-Nitroindole: The non-deuterated analog of 1-(Methyl-d3)-5-nitro-1H-indole.

    1-Methyl-5-nitroindole: Similar structure but without deuterium labeling.

    1-(Methyl-d3)-indole: Lacks the nitro group at the 5-position.

Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms, offering insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

5-nitro-1-(trideuteriomethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBQSCHRKSBGKV-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.